N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)14-13-20-9-7-6-8-10-20)34-16-22(32)27-21-15-17(2)11-12-18(21)3/h6-12,15H,5,13-14,16H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHOJIRYXZZCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings and case studies.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O3S |
| Molecular Weight | 491.61 g/mol |
| LogP | 3.2469 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 67.52 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in cancer progression and inflammation.
Enzyme Inhibition Studies
In vitro studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant inhibitory effects on human recombinant alkaline phosphatase (h-TNAP) and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase). The compound's structural features suggest it may share similar mechanisms of action with known inhibitors, potentially modulating pathways involved in tumor growth and metastasis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds structurally related to this compound showed promising results against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
Case Studies
- Study on Antitumor Activity : A study involving a series of pyrazolo[4,3-d]pyrimidine derivatives reported a significant reduction in cell viability in MCF-7 cells when treated with similar compounds. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
- Screening for Antiviral Activity : Molecular docking studies suggested that compounds related to this structure could inhibit viral replication by targeting specific viral proteins. This opens avenues for further research into antiviral applications .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. The unique structure of N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression.
Antimicrobial Properties
Studies have shown that similar compounds possess antimicrobial activity against a range of pathogens. The incorporation of the sulfanyl group could enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Neurological Applications
The pyrazolo-pyrimidine framework is also linked to neuroprotective effects. Compounds in this class have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of this compound with neurotransmitter systems warrant further investigation.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various pyrazolo-pyrimidine derivatives for their anticancer properties. Among these, the derivative related to this compound showed promising results in inhibiting the proliferation of cancer cells in vitro and in vivo models .
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) demonstrated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of pyrazolo-pyrimidine derivatives found that compounds structurally related to this compound showed promise in reducing oxidative stress markers in neuronal cell lines .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Variations and Implications
Core Heterocycle: Pyrazolo-pyrimidinones (target compound) vs. triazolo-pyrimidinones or thieno-pyrimidinones : These differences alter electron distribution, affecting binding to enzymes like kinases or phosphodiesterases. Pyrazolo cores are associated with ATP-competitive inhibition . Benzothieno-pyrimidinones introduce sulfur atoms, which may influence redox activity or metal coordination.
Substituent Effects: 6-(2-phenylethyl) vs. 6-(2-methoxybenzyl) : Methoxy groups enhance solubility but reduce lipophilicity compared to phenylethyl. Fluorophenyl vs. Dimethylphenyl: Fluorine’s electronegativity increases dipole interactions and metabolic stability . Sulfanyl Bridge: Present in all analogs, this group likely contributes to covalent or non-covalent interactions with biological targets .
Pharmacokinetic Considerations :
- Compounds with methoxy or ethoxy groups (e.g., ) may exhibit improved aqueous solubility, whereas phenyl or benzothiophene substituents (e.g., ) prioritize membrane permeability .
Similarity Assessment and Virtual Screening
Using the similar property principle , the target compound’s analogs were evaluated via:
- Tanimoto Coefficient: Structural fingerprints (e.g., MACCS, Morgan) quantify similarity. For example, the compound in may share >70% similarity with the target due to overlapping pyrazolo-pyrimidinone scaffolds .
- Activity Cliffs: Minor substituent changes (e.g., phenylethyl → methoxybenzyl) could drastically alter biological activity despite high similarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
